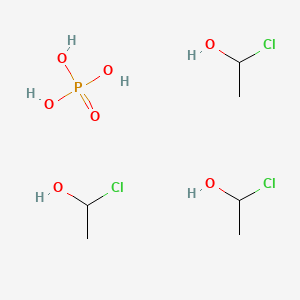
1-Chloroethanol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethanol;phosphoric acid is a compound formed by the combination of 1-chloroethanol and phosphoric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroethanol can be synthesized through the chlorination of ethanol. This process involves the reaction of ethanol with chlorine gas under controlled conditions to produce 1-chloroethanol. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Phosphoric acid is commonly produced through the reaction of phosphate rock with sulfuric acid.
Industrial Production Methods
In industrial settings, 1-chloroethanol is produced by the chlorination of ethanol in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Phosphoric acid is produced on an industrial scale using the wet process, which involves the reaction of phosphate rock with sulfuric acid in large reactors .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroethanol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: 1-Chloroethanol can be oxidized to produce chloroacetaldehyde and chloroacetic acid.
Reduction: The compound can be reduced to produce ethanol and phosphorous acid.
Substitution: 1-Chloroethanol can undergo substitution reactions with nucleophiles to produce various substituted ethanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Chloroacetaldehyde, chloroacetic acid.
Reduction: Ethanol, phosphorous acid.
Substitution: Substituted ethanol derivatives.
Applications De Recherche Scientifique
1-Chloroethanol;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a component in pharmaceutical formulations.
Industry: Used in the production of various industrial chemicals and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-Chloroethanol;phosphoric acid involves the interaction of the compound with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Chloroethanol;phosphoric acid can be compared with other similar compounds such as:
Ethanol: Similar in structure but lacks the chlorine atom.
Chloroacetic acid: Contains a chlorine atom but differs in the functional groups present.
Phosphorous acid: Similar in terms of containing phosphorus but differs in its oxidation state and chemical properties.
Propriétés
Numéro CAS |
137361-32-1 |
|---|---|
Formule moléculaire |
C6H18Cl3O7P |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1-chloroethanol;phosphoric acid |
InChI |
InChI=1S/3C2H5ClO.H3O4P/c3*1-2(3)4;1-5(2,3)4/h3*2,4H,1H3;(H3,1,2,3,4) |
Clé InChI |
TUDKOZLLROHSSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(O)Cl.CC(O)Cl.CC(O)Cl.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)

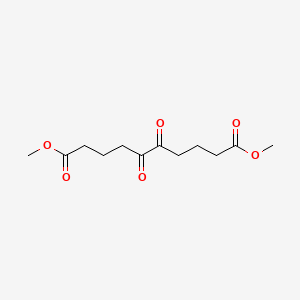
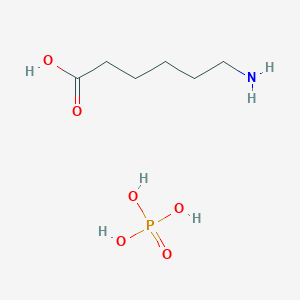

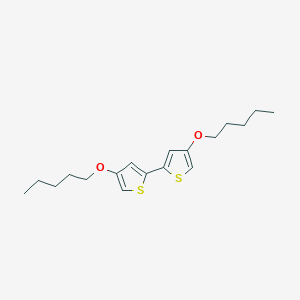
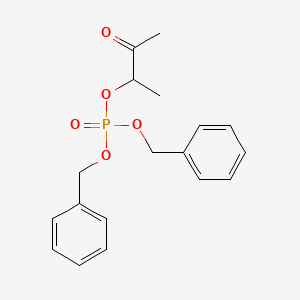
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
